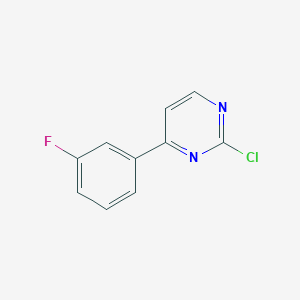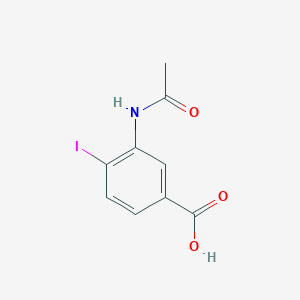
Benzyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate is an organic compound with the molecular formula C16H23NO3 and a molecular weight of 277.36 g/mol . This compound is a carbamate derivative, which is a class of compounds known for their diverse applications in organic synthesis, pharmaceuticals, and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate typically involves the reaction of benzyl chloroformate with 1-hydroxy-3-methylcyclohexylmethanol in the presence of a base such as triethylamine . The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product is achieved through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.
Reduction: LiAlH4, ether as solvent, reflux conditions.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like DMF (Dimethylformamide), elevated temperatures.
Major Products:
Oxidation: Benzyl ((1-oxo-3-methylcyclohexyl)methyl)carbamate.
Reduction: Benzyl ((1-hydroxy-3-methylcyclohexyl)methyl)amine.
Substitution: Various substituted benzyl carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions involving carbamates.
Mécanisme D'action
The mechanism of action of Benzyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to the inhibition of enzyme activity. This mechanism is similar to that of other carbamate-based inhibitors used in medicine and agriculture .
Comparaison Avec Des Composés Similaires
Benzyl carbamate: Similar structure but lacks the cyclohexyl group, making it less sterically hindered and potentially less selective in its interactions.
Methyl carbamate: Smaller and simpler structure, used primarily in agrochemicals.
Ethyl carbamate: Known for its use in the synthesis of urethane polymers and as a precursor in organic synthesis.
Uniqueness: Benzyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate is unique due to its specific structural features, including the cyclohexyl ring and the hydroxyl group, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for targeted applications in research and industry .
Propriétés
Formule moléculaire |
C16H23NO3 |
|---|---|
Poids moléculaire |
277.36 g/mol |
Nom IUPAC |
benzyl N-[(1-hydroxy-3-methylcyclohexyl)methyl]carbamate |
InChI |
InChI=1S/C16H23NO3/c1-13-6-5-9-16(19,10-13)12-17-15(18)20-11-14-7-3-2-4-8-14/h2-4,7-8,13,19H,5-6,9-12H2,1H3,(H,17,18) |
Clé InChI |
VPMNQUHLVBKGSY-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1)(CNC(=O)OCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(Tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid](/img/structure/B13501283.png)
![2-{6-Azaspiro[3.4]octan-2-yl}acetic acid hydrochloride](/img/structure/B13501284.png)
![1-[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13501287.png)

![4-(tert-Butyl) 6-ethyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B13501294.png)








